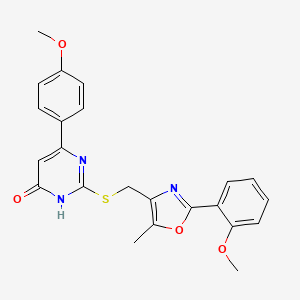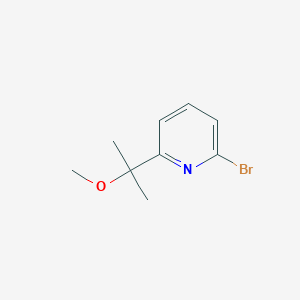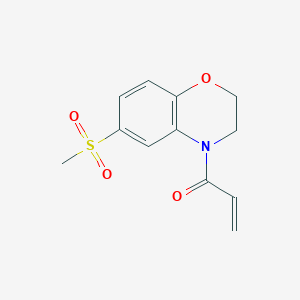![molecular formula C30H25N3O5S B2380764 4-(benzofuran-2-carbonyl)-5-(4-(dimethylamino)phenyl)-1-(6-ethoxybenzo[d]thiazol-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 618869-67-3](/img/structure/B2380764.png)
4-(benzofuran-2-carbonyl)-5-(4-(dimethylamino)phenyl)-1-(6-ethoxybenzo[d]thiazol-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(benzofuran-2-carbonyl)-5-(4-(dimethylamino)phenyl)-1-(6-ethoxybenzo[d]thiazol-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C30H25N3O5S and its molecular weight is 539.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Probes for Carbon Dioxide Detection
Research on similar compounds with aggregation-enhanced emission (AEE) characteristics has led to the development of novel fluorescent probes. These probes, incorporating elements like the benzofuran and thiazolyl groups, demonstrate selective and rapid response to carbon dioxide, showcasing potential for real-time and quantitative detection of CO2 in various environments, including biological and medical applications (Wang et al., 2015).
Synthetic Methodologies and Chemical Synthesis
Advancements in synthetic chemistry have been highlighted through the development of symmetric and non-symmetric guanidinebenzothiazoles. These compounds, derived from reactions involving benzothiazolyl groups, underscore the versatility and efficacy of incorporating such moieties into complex molecules for further chemical exploration (Cruz et al., 2012).
Vasorelaxant Agents
Compounds incorporating benzofuran and morpholinomethyl-pyrazoline hybrids have been synthesized and evaluated for their vasodilatation properties. This research signifies the therapeutic potential of such compounds in vascular health, providing a foundation for developing new treatments for vascular diseases (Hassan et al., 2014).
Corrosion Inhibition
The study of Schiff base compounds, including those with benzofuran and thiazolyl groups, in the corrosion inhibition of steel in acidic environments has demonstrated the protective potential of these molecules. Such research is crucial for industrial applications where corrosion resistance is of paramount importance (Emregül et al., 2006).
Heterocyclic Compound Synthesis
The generation of structurally diverse libraries from compounds like 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride showcases the potential of these molecular frameworks in drug discovery and material science. Such efforts emphasize the role of functional groups present in the compound of interest in facilitating diverse chemical reactions and creating new molecules with potential application across various scientific fields (Roman, 2013).
properties
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-2-[4-(dimethylamino)phenyl]-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxy-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O5S/c1-4-37-20-13-14-21-24(16-20)39-30(31-21)33-26(17-9-11-19(12-10-17)32(2)3)25(28(35)29(33)36)27(34)23-15-18-7-5-6-8-22(18)38-23/h5-16,26,35H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVQQFABGIZAGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC5=CC=CC=C5O4)C6=CC=C(C=C6)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(but-2-ynoylamino)methyl]-3-(2-methoxyphenyl)propanoate](/img/structure/B2380682.png)

![Methyl 3-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-3-yl]propanoate](/img/structure/B2380686.png)
![ethyl 1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2380687.png)
![Ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2380689.png)
![1,7-bis(2-methoxyethyl)-9-methyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2380691.png)

![3,7-Dichloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2380695.png)
![N-(2-ethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2380696.png)

![N1-(2-(diethylamino)ethyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2380700.png)

![benzo[d]thiazol-6-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2380702.png)